molecular formula C7H8BrNO B176949 3-Bromo-5-methoxyaniline CAS No. 16618-68-1

3-Bromo-5-methoxyaniline

Cat. No. B176949
CAS RN: 16618-68-1
M. Wt: 202.05 g/mol
InChI Key: FHUSNGUPJXGLPL-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxyaniline is a unique chemical provided to early discovery researchers . It has an empirical formula of C7H8BrNO and a molecular weight of 202.05 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxyaniline can be represented by the SMILES string COC1=CC(N)=CC(Br)=C1 and the InChI string 1S/C7H8BrNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 .

Scientific Research Applications

Corrosion Inhibition

3-Bromo-5-methoxyaniline derivatives show promise in corrosion inhibition applications. For instance, a study by Assad et al. (2015) synthesized a thiophene derivative, namely N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, which acted as an effective corrosion inhibitor for zinc metal in hydrochloric acid solution. The inhibitor's efficiency increased with concentration, highlighting its potential in protective applications (Assad et al., 2015).

Synthesis of Complex Compounds

The reagent 2,2,3-Tribromopropanal has been used for transforming diversely substituted anilines like 4-methoxyaniline into complex compounds such as 3-bromoquinolin-6-ols. This process, detailed by Lamberth et al. (2014), demonstrates the role of 3-Bromo-5-methoxyaniline in synthesizing intermediates for more complex chemical structures (Lamberth et al., 2014).

Photodynamic Therapy

A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with 3-Bromo-5-methoxyaniline-based Schiff base groups. These compounds exhibited significant potential for use in photodynamic therapy for cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Antibacterial Applications

Bromophenols, including derivatives of 3-Bromo-5-methoxyaniline, isolated from the marine red alga Rhodomela confervoides, have shown potent antibacterial activity. Xu et al. (2003) discovered that these compounds exhibit moderate to strong activity against various bacterial strains, suggesting their potential in antibacterial applications (Xu et al., 2003).

Synthesis of Pyrazoles

Martins et al. (2013) explored brominated trihalomethylenones as precursors for synthesizing various pyrazoles, demonstrating the versatility of brominated methoxyaniline derivatives in organic synthesis. These findings suggest the utility of such compounds in diverse synthetic applications (Martins et al., 2013).

Safety And Hazards

3-Bromo-5-methoxyaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-bromo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUSNGUPJXGLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566731
Record name 3-Bromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxyaniline

CAS RN

16618-68-1
Record name 3-Bromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-methoxy-5-nitrobenzene (1 g, 4.33 mmol) in THF (10 ml) were added a solution of ammonium chloride (1.83 g, 34.6 mmol, 8 eq.) in water (5 ml) and zinc (1.93 g, 34.6 mmol, 8 eq.). The mixture was stirred at RT for 30 min and filtered. The filtrate was diluted with water and extracted as in Example 1(d). The solvent was distilled off to afford the product in 92% yield (0.8 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.93 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
TA Emokpae, IM Dosunmu, J Hirst - Journal of the Chemical Society …, 1977 - pubs.rsc.org
Arrhenius parameters have been measured for the reactions of picryl chloride with the following substituted anilines in acetonitrile: 3-methoxyaniline, 3-X-5-nitroanilines (X = CF3, …
Number of citations: 2 pubs.rsc.org
J Liang, Y Tang, X Tang, H Liang, Y Gao… - Chemical and …, 2019 - jstage.jst.go.jp
… The compound was synthesized via a similar procedure starting from 3-bromo-5-methoxyaniline. White solid, yield 80%. mp 184.3–186.2C; 1 H-NMR (400 MHz, DMSO-d 6 ) δ: 10.25 (s, …
Number of citations: 4 www.jstage.jst.go.jp
C Fischer, C Sparr - Tetrahedron, 2018 - Elsevier
… 4 , concentrated and dried in vacuo to give 3-bromo-5-methoxyaniline as a dark solid (7.98 g, … added via dropping funnel a suspension of 3-bromo-5-methoxyaniline (3.03 g, 15.0 mmol) …
Number of citations: 13 www.sciencedirect.com
S Hong, J Kim, JH Seo, KH Jung… - Journal of Medicinal …, 2012 - ACS Publications
… Compound 6l was prepared (5.0 mg, 26% yield) according to GP III from 3-bromo-5-methoxyaniline (12 mg, 0.060 mmol). H NMR (300 MHz, CDCl 3 ) δ 3.84 (m, 5H), 6.28 (t, J = 2.0 Hz, …
Number of citations: 80 pubs.acs.org
G Lv, Q Shi, T Zhang, J Li, Y Long, W Zhang… - Bioorganic & Medicinal …, 2023 - Elsevier
… To a solution of 3-bromo-5-methoxyaniline (4) (1.93 g, 9.60 mmol, 1.00 equiv) in 38 mL of DCM was added triethylamine (2.90 g, 28.70 mmol, 3.00 equiv). Then the reaction mixture was …
Number of citations: 6 www.sciencedirect.com
G Lv, Q Shi, T Zhang, J Li, J Kalashova, Y Long… - European Journal of …, 2023 - Elsevier
… Triethyl amine (2.9 g, 28.7 mmol, 3.0 equiv) was added to a solution of 3-bromo-5-methoxyaniline 6 (1.0 g, 4.95 mmol, 1.0 equiv) in 30 mL of DCM. Then the reaction mixture was cooled …
Number of citations: 4 www.sciencedirect.com
C Suebsuwong, B Dai, DM Pinkas… - European journal of …, 2020 - Elsevier
… To a solution of 3-bromo-5-methoxyaniline (11b) (150.0 mg, 0.74 mmol) and a catalytic amount of DMAP in anhydrous CH 2 Cl 2 (8 mL) was added pyridine (0.08 mL, 0.55 mmol) and 2-…
Number of citations: 14 www.sciencedirect.com
J Li, N Choudhry, G Lv, N Nimishetti, MC Reddy… - … of Pharmaceutical and …, 2023 - Elsevier
… Compound 2 was prepared by N-acylation of 3-bromo-5-methoxyaniline (1) (Scheme 1A). The bromo functional group of compound 2 was converted into a hydroxy group by using N 1 ,…
Number of citations: 2 www.sciencedirect.com
SE Kiefer, CYJ Chang, SR Kimura, M Gao… - … Section F: Structural …, 2014 - scripts.iucr.org
… A mixture of 1 (105 mg, 0.302 mmol) and 3-bromo-5-methoxyaniline (61 mg, 0.302 mmol) in dry acetonitrile (2 ml) was heated at 348 K for 1 h. After cooling to ∼293 K, 4-methylpiperidin…
Number of citations: 27 scripts.iucr.org

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